5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid
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Overview
Description
The compound 5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insight into the chemical behavior and properties of similar structures. For instance, the synthesis of new amino acids with a furanyl substituent at the amino group is described, which suggests that the compound may also be synthesized under biomimetic conditions . Additionally, the study of 5-(tetradecyloxy)-2-furancarboxylic acid indicates the potential for furan derivatives to exhibit biological activity, such as hypolipidemic effects .
Synthesis Analysis
The synthesis of unnatural amino acids with a furanyl substituent, as reported in the first paper, involves the reaction of amino acids with α,β-acetylenic γ-hydroxyacid nitriles under biomimetic conditions, yielding high product yields . This method could potentially be adapted for the synthesis of 5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-[(5-imino-2,2-dimethyl-2,5-dihydro-3-furanyl)amino]acetic acid, has been elucidated through single-crystal X-ray analysis, revealing that these amino acids exist as zwitterions with a protonated imino group . This information can be useful in predicting the zwitterionic nature of 5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid and its potential intermolecular interactions.
Chemical Reactions Analysis
Although the specific chemical reactions of 5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid are not detailed in the provided papers, the reactivity of the furan ring in related compounds, such as the formation of complexes with metal ions in the case of tetramic acids, suggests that the furanyl group in the compound of interest may also engage in complexation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid can be inferred from the properties of structurally similar compounds. For example, the crystal structure of 2-amino-5-chloropyridine–benzoic acid shows specific hydrogen bonding patterns and molecular conformations . These findings can provide a basis for understanding the potential solid-state properties and hydrogen bonding capabilities of 5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid.
Scientific Research Applications
Analytical Chemistry Applications
- Spectrophotometric Determination in Pharmaceuticals : A study by Tharpa, Basavaiah, & Vinay (2010) explored a method for the spectrophotometric determination of furosemide, which includes 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoic acid. The method involves acid hydrolysis and diazotization, followed by coupling with specific agents for spectrophotometric measurement.
Electrochemical Studies
- Electrochemical Behavior Analysis : Mandić, Nigović, & Šimunić (2004) conducted research on the electrochemical reduction of compounds structurally related to 5-amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid. This study, as detailed in Electrochimica Acta, provides insights into the electrochemical properties of these compounds.
Biosynthesis in Natural Products
- Biosynthesis in Natural Products : A comprehensive review by Kang, Shen, & Bai (2012) covers the biosynthesis of natural products derived from 3-amino-5-hydroxy benzoic acid, a compound structurally similar to 5-amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid.
Synthesis and Characterization of Novel Compounds
- Synthesis of Novel Compounds : Research by Quiroga et al. (2007) on the regioselective synthesis of novel compounds involved the use of 5-amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid. This work provides insights into the chemical reactivity and potential applications of this compound in synthesizing diverse molecules.
Pharmaceutical and Biomedical Research
- Antibacterial Activity Studies : Parekh et al. (2005) synthesized and evaluated the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid. Though not the same compound, their work, as outlined in Journal of The Serbian Chemical Society, sheds light on the potential biomedical applications of structurally similar compounds.
Material Science and Engineering
- Coordination Polymers and Photoluminescent Properties : Liu et al. (2012) studied the synthesis of coordination polymers based on amino-tetrazole and phenylcarboxylate, which may provide a framework for exploring the use of similar amino-benzoic acid derivatives in material science. Their findings are detailed in Journal of Solid State Chemistry.
Safety And Hazards
properties
IUPAC Name |
5-amino-2-(oxolan-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-8-3-4-11(10(6-8)12(15)16)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIRKHDCKISVHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415450 |
Source
|
Record name | 5-amino-2-(oxolan-2-ylmethylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-[(tetrahydro-2-furanylmethyl)amino]benzoic acid | |
CAS RN |
896717-80-9 |
Source
|
Record name | 5-amino-2-(oxolan-2-ylmethylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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